molecular formula C8H8N2O4 B14527705 Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate CAS No. 62427-34-3

Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate

Cat. No.: B14527705
CAS No.: 62427-34-3
M. Wt: 196.16 g/mol
InChI Key: SLNLQAUVXGTRKR-UHFFFAOYSA-N
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Description

Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate is an organic compound that belongs to the class of nitro-substituted pyrroles. This compound is characterized by the presence of a nitro group attached to the pyrrole ring, which is further connected to a propenoate ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62427-34-3

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-3-6-2-4-7(9-6)10(12)13/h2-5,9H,1H3

InChI Key

SLNLQAUVXGTRKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(N1)[N+](=O)[O-]

Origin of Product

United States

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